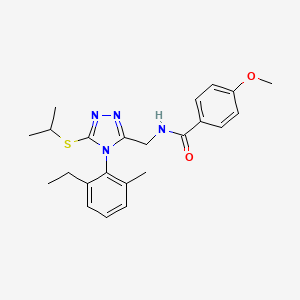

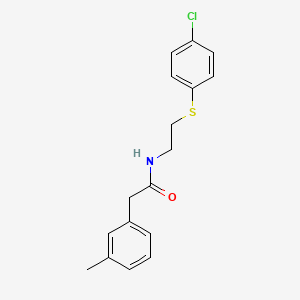

![molecular formula C20H24N4O4S B2844899 2-(3-methoxybenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251544-92-9](/img/structure/B2844899.png)

2-(3-methoxybenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(3-methoxybenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is a potent and selective inhibitor of the sodium channel NaV1.7 . This channel has emerged as a promising target for the treatment of pain based on strong genetic validation of its role in nociception .

Synthesis Analysis

The synthesis of this compound involves the cyclization of an acyl sulfonamide to form a fused heterocycle . This process was designed to improve the physicochemical properties of the compound, particularly its lipophilicity .Molecular Structure Analysis

The molecular structure of this compound is complex, involving a [1,2,4]triazolo[4,3-a]pyridine core . This core is attached to a 3-methoxybenzyl group and a 4-methylpiperidin-1-ylsulfonyl group .Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound include a base-promoted tandem SNAr/Boulton–Katritzky rearrangement . This reaction allows for the formation of functionalized [1,2,4]triazolo[4,3-a]pyridines from 1,2,4-oxadiazol-3-amines or 3-aminoisoxazoles with 2-fluoropyridines .Physical And Chemical Properties Analysis

The compound has a boiling point of 308 °C, a density of 1.01, and a flash point of 140 °C . It is stored under inert gas (nitrogen or Argon) at 2–8 °C . Its pKa is predicted to be 12.75±0.20 .Aplicaciones Científicas De Investigación

Energetic Materials

Overview

This compound belongs to the class of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazines, which have shown promising properties as energetic materials. These materials are used in explosives, propellants, and pyrotechnics due to their high energy content and stability.

Applications

- Secondary Explosive (Compound 5):

- Compound 5 exhibits excellent insensitivity toward external stimuli (IS = 43 J) and a very good calculated detonation performance (Dv = 9408 m/s, P = 37.8 GPa). These properties make it comparable to the current secondary-explosive benchmark, CL-20. Thus, compound 5 is a potential secondary explosive .

- Compound 10 has remarkable thermal stability (Td = 305 °C) and very good calculated detonation performance (Dv = 9200 m/s, P = 34.8 GPa). It outperforms existing heat-resistant explosives. Therefore, compound 10 holds promise as a heat-resistant explosive .

- Compounds 14, 17, and 19 are highly sensitive (IS ≤ 2 J) but exhibit excellent calculated detonation performance (Dv ≥ 8690 m/s, P ≥ 30.2 GPa). These properties suggest their potential as primary explosives .

Alkene Hydromethylation

Overview

The compound’s structure includes a tetrazole ring, which can be utilized in organic synthesis.

Applications

- Anti-Markovnikov Alkene Hydromethylation

- Paired with a Matteson–CH₂–homologation, this compound allows for formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(3-methoxyphenyl)methyl]-6-(4-methylpiperidin-1-yl)sulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4S/c1-15-8-10-22(11-9-15)29(26,27)18-6-7-19-21-24(20(25)23(19)14-18)13-16-4-3-5-17(12-16)28-2/h3-7,12,14-15H,8-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDSRGKCMPNOKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC(=CC=C4)OC)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-methoxybenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

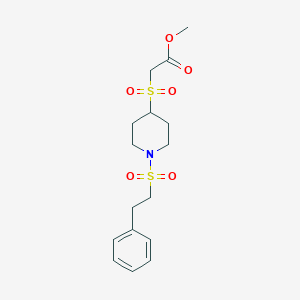

![N-{1-[(3-cyanophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2844817.png)

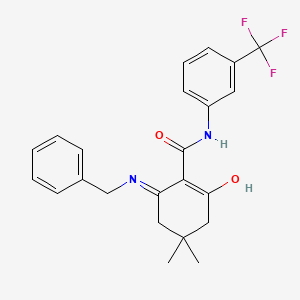

![2-(6-Cyclopropylpyrimidin-4-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2844820.png)

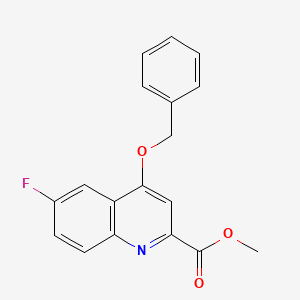

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2844824.png)

![2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2844829.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2844833.png)

![3-(3-Chlorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2844837.png)